molecular formula C6H12N2O B062229 4-Propylimidazolidin-2-one CAS No. 168092-18-0

4-Propylimidazolidin-2-one

カタログ番号 B062229
CAS番号: 168092-18-0
分子量: 128.17 g/mol
InChIキー: HQGNEMNTJFPVKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Propylimidazolidin-2-one, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders.

作用機序

4-Propylimidazolidin-2-one acts as a selective agonist of α7 nAChRs, which are expressed in various regions of the brain. Activation of these receptors leads to the release of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive function and memory retention. Additionally, α7 nAChRs have been implicated in the regulation of inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-Propylimidazolidin-2-one can improve cognitive function and memory retention in animal models of Alzheimer's disease. Additionally, it has been found to have anti-inflammatory and neuroprotective effects in the brain, which may be beneficial for treating other neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

実験室実験の利点と制限

One advantage of using 4-Propylimidazolidin-2-one in lab experiments is its selectivity for α7 nAChRs, which allows for more targeted research on the role of these receptors in various neurological disorders. However, one limitation is the potential for off-target effects, as the compound may interact with other receptors or enzymes in the brain.

将来の方向性

There are several potential future directions for research on 4-Propylimidazolidin-2-one. One area of interest is its potential use in treating other neurological disorders, such as schizophrenia and depression. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and interactions with other compounds. Finally, the development of new and more selective compounds targeting α7 nAChRs may lead to more effective treatments for neurological disorders.

合成法

The synthesis of 4-Propylimidazolidin-2-one involves the reaction of 4-aminobutyric acid with diethyl carbonate and sodium hydride in tetrahydrofuran. The resulting compound is then treated with 1,1'-carbonyldiimidazole to form the final product. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) techniques.

科学的研究の応用

4-Propylimidazolidin-2-one has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease. Additionally, it has been found to have anti-inflammatory and neuroprotective effects in the brain, which may be beneficial for treating other neurological disorders.

特性

CAS番号

168092-18-0

製品名

4-Propylimidazolidin-2-one

分子式

C6H12N2O

分子量

128.17 g/mol

IUPAC名

4-propylimidazolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-2-3-5-4-7-6(9)8-5/h5H,2-4H2,1H3,(H2,7,8,9)

InChIキー

HQGNEMNTJFPVKT-UHFFFAOYSA-N

SMILES

CCCC1CNC(=O)N1

正規SMILES

CCCC1CNC(=O)N1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。